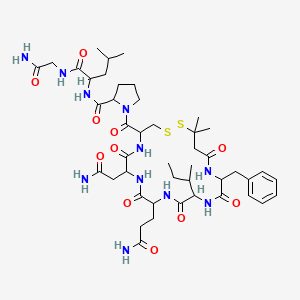![molecular formula C20H28N2O2 B1204794 5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one is a small organic molecule belonging to the class of dialkylarylamines. This compound is characterized by its complex structure, which includes a pyridinone core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include alkyl halides, amines, and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
科学的研究の応用
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
作用機序
The mechanism of action of 5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other dialkylarylamines and pyridinone derivatives, such as:
- 5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylphenyl)pyridin-2(1H)-one
- 5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylphenyl)pyridin-2(1H)-one
Uniqueness
What sets 5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one apart is its specific substitution pattern, which can confer unique chemical and biological properties.
特性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
5-ethyl-3-[2-methoxyethyl(methyl)amino]-6-methyl-4-[(3-methylphenyl)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C20H28N2O2/c1-6-17-15(3)21-20(23)19(22(4)10-11-24-5)18(17)13-16-9-7-8-14(2)12-16/h7-9,12H,6,10-11,13H2,1-5H3,(H,21,23) |
InChIキー |
USWKTQVAABDFSY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1CC2=CC=CC(=C2)C)N(C)CCOC)C |
同義語 |
R 157208 R-157208 R157208 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)
![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)




![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)




![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)

